molecular formula C18H15FN4O2 B2486096 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034562-57-5

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2486096
CAS No.: 2034562-57-5
M. Wt: 338.342
InChI Key: PPOPJCYQARQQJA-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. Common synthetic routes may include:

    Formation of 4-fluorophenol: This can be achieved through the fluorination of phenol using reagents like Selectfluor.

    Synthesis of pyridin-3-ylpyrazine: This intermediate can be synthesized through a series of reactions starting from pyridine derivatives.

    Coupling Reaction: The final step involves coupling the intermediates using reagents like acyl chlorides or amides under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-bromophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide
  • 2-(4-methylphenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide

Uniqueness

The uniqueness of 2-(4-fluorophenoxy)-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)acetamide lies in the presence of the fluorine atom, which can significantly alter its chemical properties, such as increasing its metabolic stability and altering its electronic properties compared to its analogs.

Properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-14-3-5-15(6-4-14)25-12-17(24)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOPJCYQARQQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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